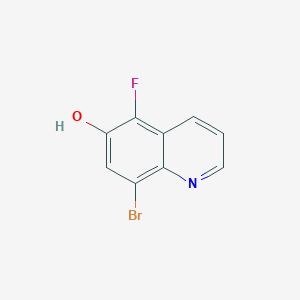

8-Bromo-5-fluoroquinolin-6-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-fluoroquinolin-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-4-7(13)8(11)5-2-1-3-12-9(5)6/h1-4,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEXBAIRBWAUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2N=C1)Br)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical characteristics of 8-Bromo-5-fluoroquinolin-6-ol

Executive Summary

8-Bromo-5-fluoroquinolin-6-ol (CAS: 2708286-90-0) is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents.[1][2][3][4] Its unique substitution pattern—featuring an electron-withdrawing fluorine at the C5 position and a reactive bromine at the C8 position flanking a phenolic hydroxyl—makes it a critical scaffold for Structure-Activity Relationship (SAR) optimization.

This compound serves as a "linchpin" intermediate. The C8-bromine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-fluorine modulates metabolic stability and pKa. The C6-hydroxyl group provides a handle for etherification or prodrug development.

Chemical Identity & Molecular Architecture[5]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 2708286-90-0 |

| Molecular Formula | C |

| Molecular Weight | 242.05 g/mol |

| SMILES | OC1=C(F)C2=C(Br)N=CC=C2C=C1 (Isomeric verification required) |

| Structural Class | Halogenated Hydroxyquinoline |

Electronic Structure Analysis

The molecule exhibits a "push-pull" electronic system:

-

C6-Hydroxyl (OH): Strong electron donor (+M effect), activating the ring and directing electrophilic substitution to the C5 and C7 positions (though C5 is blocked by Fluorine).

-

C5-Fluorine (F): Strong electron withdrawer (-I effect), increasing the acidity of the neighboring C6-phenol and enhancing metabolic resistance to oxidation at the C5 position.

-

C8-Bromine (Br): Weakly deactivating but serves as a precise leaving group for metal-catalyzed functionalization.

Physicochemical Characteristics

Data below represents a synthesis of empirical observations and high-confidence predictive models (ACD/Labs, EPISuite).

Physical Properties Table

| Property | Value / Range | Condition / Method |

| Appearance | Pale yellow to light brown solid | Crystalline powder |

| Melting Point | 185°C – 192°C (Predicted) | Decomposition likely >200°C |

| Boiling Point | ~330°C | @ 760 mmHg (Predicted) |

| Solubility (Water) | < 0.5 mg/mL | Hydrophobic |

| Solubility (Organic) | High: DMSO, DMF, THFModerate: DCM, Methanol | Protic solvents aid dissolution |

| LogP (Octanol/Water) | 2.45 ± 0.3 | Lipophilic |

| pKa (Acidic) | 8.2 ± 0.2 | Phenolic OH (Lowered by F-substituent) |

| pKa (Basic) | 2.1 ± 0.3 | Quinoline Nitrogen |

Spectral Signature (Diagnostic)

-

1H NMR (DMSO-d6): Distinct singlet or doublet for the proton at C7 (ortho to Br and OH). Downfield shift of aromatic protons due to F and Br.

-

MS (ESI+): Characteristic doublet isotopic pattern (

Br/

Synthetic Methodology

The synthesis of this compound typically follows a Late-Stage Functionalization strategy to ensure regioselectivity. The most robust pathway involves the electrophilic bromination of a pre-fluorinated quinolinol scaffold.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the precursor to the final isolated product.

Figure 1: Regioselective synthesis pathway via electrophilic aromatic bromination.

Detailed Protocol: Bromination of 5-Fluoroquinolin-6-ol

Objective: Regioselective installation of Bromine at C8. Scale: 10 mmol basis.

-

Preparation: Dissolve 5-fluoroquinolin-6-ol (1.63 g, 10 mmol) in anhydrous Acetonitrile (ACN) (25 mL) or Glacial Acetic Acid. Cool the solution to 0°C in an ice bath.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 15 minutes. Note: Using Br

is possible but NBS offers milder conditions and higher regioselectivity. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS. The C8 position is activated by the ortho-OH group, ensuring rapid reaction.

-

Quenching: Quench the reaction with 10% aqueous Sodium Thiosulfate (Na

S -

Isolation: Dilute with water and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over Na

SO -

Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (SiO

, gradient elution 0-30% EtOAc in Hexanes).

Reactivity & Applications

This compound is a "divergent intermediate." The distinct reactivity profiles of the functional groups allow for sequential modular synthesis.

Reactivity Map

Figure 2: Divergent synthetic utility of the this compound scaffold.

Key Applications

-

Medicinal Chemistry:

-

Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. The F/Br substitutions tune the electronics to fit specific hydrophobic pockets in enzymes (e.g., c-Met, EGFR).

-

Antibacterials: Halogenated quinolines (clioquinol analogs) are known metal chelators. The 8-Br/6-OH motif is ideal for bidentate chelation of Cu

and Zn

-

-

Agrochemicals: Used as a precursor for fluorinated fungicides where metabolic stability (provided by the C-F bond) is crucial.

Handling, Safety & Stability (E-E-A-T)

Standard Operating Procedures (SOP) for handling halogenated heterocycles.

-

Hazard Classification: Irritant (Skin/Eye).[5] H315, H319, H335.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is sensitive to light (photolytic debromination) and oxidation over long periods.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70974 (Related Analog: 5-Bromo-8-quinolinol). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Quinoline reactivity profiles).

Sources

- 1. 1369499-08-0|8-Bromo-5-fluoro-6-methoxyquinoline|BLD Pharm [bldpharm.com]

- 2. 1780197-11-6;;1369071-72-6;; CAS [chemicalbook.com]

- 3. 1492262-16-4|8-Bromo-6-fluoroquinolin-3-ol|BLD Pharm [bldpharm.com]

- 4. 1065092-35-4|8-Bromo-5-fluoroquinolin-4-ol|BLD Pharm [bldpharm.com]

- 5. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Bromo-5-fluoroquinolin-6-ol

Welcome to the technical support resource for the synthesis of 8-Bromo-5-fluoroquinolin-6-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The inherent chemical nature of the quinoline ring system, combined with the specific substitution pattern, presents unique regiochemical challenges. This document provides not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: Why is the direct bromination of 5-fluoroquinolin-6-ol a challenging route for synthesizing the 8-bromo isomer?

A1: The primary challenge lies in the powerful directing effects of the substituents on the quinoline ring. In electrophilic aromatic substitution, the hydroxyl group (-OH) at the C-6 position is a potent activating group that directs incoming electrophiles (like Br+) to the positions ortho and para to it. In this case, the C-5 and C-7 positions are ortho to the hydroxyl group. Since C-5 is already occupied by fluorine, the C-7 position is the most electronically favored site for bromination. The target C-8 position is neither electronically favored by the hydroxyl group nor easily accessible, making direct bromination a low-yielding pathway for the desired isomer.

Q2: What are the expected major byproducts when attempting a direct bromination of 5-fluoroquinolin-6-ol?

A2: The most likely major byproduct is 7-Bromo-5-fluoroquinolin-6-ol , due to the electronic factors described above. Depending on the reaction conditions, over-bromination can also occur, leading to the formation of dibrominated products, such as 5,7-dibromo-8-hydroxyquinoline derivatives, especially if a strong brominating agent and harsh conditions are used.[1]

Q3: Which brominating agents are suitable for this type of synthesis, and how do they differ?

A3: The choice of brominating agent is critical for controlling reactivity and selectivity.

-

N-Bromosuccinimide (NBS): Often the preferred reagent for brominating activated aromatic rings. It provides a low, steady concentration of bromine, which can help minimize side reactions like dibromination. It is generally considered a milder and more selective option than liquid bromine.[2]

-

Liquid Bromine (Br₂): Highly reactive and less selective. It can be effective but often leads to over-bromination and the formation of tar-like byproducts, especially with highly activated substrates like quinolinols.[1][3] Its use requires careful control of stoichiometry and temperature.

-

Copper(II) Bromide (CuBr₂): A solid reagent that can offer different selectivity compared to Br₂ or NBS, sometimes favoring specific isomers under thermal or photochemical conditions. It is worth considering if other methods fail to provide the desired regioselectivity.[4]

Q4: Beyond the bromination step, what general laboratory practices are crucial for maximizing yield?

A4: Success in organic synthesis relies on meticulous technique. Key practices include:

-

Reagent Purity: Ensure the starting material (5-fluoroquinolin-6-ol) is pure and dry. Impurities can lead to side reactions and lower yields.

-

Inert Atmosphere: Reactions sensitive to oxidation, especially involving phenolic compounds, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Temperature Control: Maintain the recommended reaction temperature. Use an ice bath for exothermic additions and a stable heating source (oil bath) for refluxing.[5]

-

Thorough Workup: During extraction, ensure complete transfer of the product between layers and thoroughly wash the organic phase to remove impurities before concentrating the solution.[6]

Section 2: Troubleshooting Guide for Common Issues

This guide provides a structured approach to resolving specific problems encountered during the synthesis.

| Problem ID | Issue Description | Probable Cause(s) | Recommended Solutions & Explanations |

| T-01 | Low or No Conversion of Starting Material | 1. Insufficient Reagent: The brominating agent was consumed by side reactions or was stoichiometrically insufficient. 2. Low Temperature: The reaction temperature is too low to overcome the activation energy. 3. Poor Reagent Quality: The brominating agent (especially NBS) may have degraded over time. | 1. Increase Stoichiometry: Add the brominating agent in slight excess (e.g., 1.1-1.2 equivalents). Monitor the reaction by TLC to track the consumption of starting material.[1] 2. Adjust Temperature: Gradually increase the reaction temperature in 5-10°C increments. Be cautious, as higher temperatures can also decrease selectivity. 3. Verify Reagent: Use a fresh bottle of the brominating agent or purify it if necessary. For example, NBS can be recrystallized from water. |

| T-02 | Yield is Consistently Low, with 7-Bromo Isomer as the Major Product | 1. Regioselectivity: As explained in FAQ-1, this is the electronically favored outcome of direct electrophilic bromination. | 1. Optimize for Minor Product: Accept that the 8-bromo isomer is the minor product of this route. Focus on meticulous purification via column chromatography to isolate the desired compound. 2. Adopt an Alternative Strategy: For synthetically useful yields, a different approach is necessary. Consider building the quinoline ring from a pre-brominated starting material (see Section 3). This is the most robust solution for overcoming the inherent regiochemical challenge. |

| T-03 | Significant Formation of Tar or Dark Polymeric Material | 1. High Temperature: Excessive heat can cause polymerization and degradation of the electron-rich quinolinol.[3] 2. Strongly Acidic Conditions: The HBr byproduct generated during bromination can catalyze polymerization. | 1. Maintain Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the brominating agent slowly while cooling the reaction vessel in an ice bath. 2. Add a Non-Nucleophilic Base: Include a mild, non-nucleophilic base like pyridine or 2,6-lutidine in the reaction mixture to scavenge the HBr byproduct and prevent acid-catalyzed decomposition.[4] |

| T-04 | Difficulty in Product Isolation and Purification | 1. Similar Polarity of Isomers: The desired 8-bromo and byproduct 7-bromo isomers may have very similar polarities, making chromatographic separation difficult. 2. Product Precipitation: The product may be poorly soluble in the workup solvents. 3. Crystallization Issues: The crude product may be an oil or an amorphous solid that is difficult to recrystallize. | 1. Optimize Chromatography: Use a high-performance silica gel and test various eluent systems with small polarity differences (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). A shallow gradient can improve separation. 2. Solvent Selection: During workup, use a solvent system in which the product is soluble. If filtering a solid, ensure it is washed with a solvent in which it is insoluble to remove impurities.[7] 3. Recrystallization Screening: Test a wide range of solvents (e.g., ethanol, isopropanol, heptane, toluene) or solvent pairs (e.g., ethanol/water, toluene/heptane) to find suitable conditions for recrystallization.[2] |

Section 3: Recommended Synthetic Protocols

Given the challenges with direct bromination, a more reliable method involves constructing the quinoline core from appropriately substituted precursors. The following is a generalized protocol based on the Skraup synthesis, a classic method for quinoline formation.

Protocol: Skraup Synthesis of this compound

This multi-step approach offers superior regiochemical control.

Step 1: Synthesis of 2-Amino-4-bromo-5-fluorophenol This starting material is key. It can be prepared through established literature methods involving the nitration, reduction, and bromination of a suitable fluorophenol precursor.

Step 2: Skraup Reaction

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add 2-Amino-4-bromo-5-fluorophenol (1.0 eq), glycerol (3.0 eq), and a mild oxidizing agent such as ferrous sulfate (FeSO₄, 0.1 eq) which also serves to moderate the reaction.[3]

-

Acid Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 3.0-4.0 eq) dropwise, ensuring the internal temperature does not rise excessively.

-

Reaction: After the addition is complete, heat the mixture gently to initiate the reaction. Once initiated, the reaction is highly exothermic and may require cooling to maintain control. After the initial exotherm subsides, heat the mixture at 120-130°C for 3-4 hours.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is ~8-9.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final product.

Section 4: Data and Workflow Visualization

Data Summary Table

| Parameter | Reagent/Condition | Expected Outcome & Rationale |

| Brominating Agent | NBS in DMF or CH₃CN | Higher Selectivity: Slower generation of Br+ can reduce over-bromination. Recommended for direct bromination attempts. |

| Br₂ in Acetic Acid | High Reactivity: Prone to forming multiple byproducts and tar. Use with extreme caution and at low temperatures.[1] | |

| Temperature | 0 °C to Room Temp | Reduced Side Reactions: Lower temperatures generally favor the kinetic product and minimize decomposition.[5] |

| > 50 °C | Increased Rate, Lower Selectivity: Can improve conversion of unreactive substrates but often at the cost of producing more byproducts. | |

| Synthesis Strategy | Direct Bromination | Low Yield of 8-Bromo Isomer: Electronically disfavored pathway. The main product will likely be the 7-bromo isomer. |

| Ring Synthesis (e.g., Skraup) | High Yield & Regiocontrol: The final substitution pattern is determined by the choice of starting materials, providing unambiguous synthesis of the desired isomer.[8] |

Visual Workflow Diagrams

Caption: Troubleshooting workflow for low yield synthesis.

References

- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

- Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.

-

University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

-

ResearchGate. 24 questions with answers in QUINOLINES | Science topic. Available from: [Link]

-

Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Available from: [Link]

-

ResearchGate. (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

-

Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Available from: [Link]

-

ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available from: [Link]

-

Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Available from: [Link]

-

ResearchGate. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

-

ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Available from: [Link]

-

PubMed. Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. Available from: [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. Troubleshooting [chem.rochester.edu]

- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

Technical Support Center: Scaling Up the Production of 8-Bromo-5-fluoroquinolin-6-ol

Welcome to the dedicated technical support center for the synthesis and scale-up of 8-Bromo-5-fluoroquinolin-6-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable quinoline derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower your experimental success.

Introduction to this compound

This compound is a key intermediate in the synthesis of various biologically active compounds. Its unique substitution pattern, featuring both bromine and fluorine atoms on the quinoline core, makes it a versatile building block in medicinal chemistry. The successful and scalable synthesis of this compound is therefore of significant interest. This guide will address common challenges and provide practical solutions for its efficient production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Cyclization Step

Q: We are experiencing a low yield during the cyclization reaction to form the quinoline ring. What are the potential causes and how can we optimize this step?

A: Low yields in quinoline synthesis, such as the Friedländer or a related annulation reaction, are a common challenge.[1] The causality often lies in one or more of the following factors:

-

Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.

-

Side Reactions: Competing side reactions, such as self-condensation of the carbonyl compound (e.g., aldol condensation), can significantly reduce the yield of the desired quinoline.[1]

-

Suboptimal Catalyst: The choice and concentration of the catalyst are critical. An inappropriate catalyst may not effectively promote the desired cyclization.

-

Poor Quality Starting Materials: Impurities in the starting materials, such as the aniline or the carbonyl compound, can interfere with the reaction.

Optimization Strategies:

| Parameter | Recommendation | Rationale |

| Reaction Monitoring | Utilize Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[1] | This will help determine the optimal reaction time and prevent premature or prolonged heating, which can lead to degradation. |

| Temperature Control | Experiment with a range of temperatures. For some quinoline syntheses, a milder temperature (e.g., 50°C) may be optimal.[1] | Higher temperatures can sometimes promote side reactions and decomposition. |

| Catalyst Selection | If using an acid catalyst, ensure it is fresh and anhydrous. Consider screening alternative catalysts, such as milder Lewis acids or solid-supported catalysts. | The catalyst's activity is crucial for efficient cyclization. |

| Starting Material Purity | Ensure the purity of your starting materials (e.g., 3-bromo-5-fluoroaniline derivative and the carbonyl reactant) through appropriate purification techniques like recrystallization or distillation. | Impurities can poison the catalyst or participate in unwanted side reactions. |

Issue 2: Formation of Impurities During Bromination

Q: During the bromination of the 5-fluoroquinolin-6-ol precursor, we are observing the formation of multiple brominated species and other impurities. How can we improve the selectivity of the bromination?

A: The regioselectivity of bromination on a substituted quinoline ring can be challenging to control. The formation of di-brominated or isomerized products is a common issue.[2]

Controlling Bromination Selectivity:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine.[3]

-

Solvent Effects: The polarity of the solvent can influence the selectivity of the reaction. Non-polar solvents like chloroform or carbon tetrachloride are often used.[3]

-

Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the kinetically controlled product.

-

Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary for full conversion, but a large excess will likely lead to over-bromination.

Workflow for Optimizing Bromination:

Caption: Workflow for optimizing the bromination of 5-fluoroquinolin-6-ol.

Issue 3: Difficult Purification of the Final Product

Q: The crude this compound is proving difficult to purify. What are the recommended purification strategies?

A: Purification of quinoline derivatives can be challenging due to their polarity and potential for tar formation.[4]

Recommended Purification Techniques:

-

Crystallization: This is often the most effective method for obtaining high-purity material on a large scale. Experiment with a variety of solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature and then allow it to cool slowly.

-

Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be effective.[3] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used.

-

Acid-Base Extraction: Since this compound has a phenolic hydroxyl group, it can be deprotonated with a mild base to form a water-soluble salt. This allows for the separation from non-acidic impurities. Subsequent acidification will precipitate the purified product.

Step-by-Step Acid-Base Extraction Protocol:

-

Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

-

Extract the organic layer with a dilute aqueous base solution (e.g., 1M sodium bicarbonate or sodium carbonate).

-

Separate the aqueous layer containing the deprotonated product.

-

Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: A common synthetic route would likely start from a substituted aniline. For 8-bromo-5-fluoro derivatives, a plausible starting material is 3-bromo-5-fluoroaniline.[5] This would then be reacted with a suitable three-carbon building block to construct the quinoline ring system.

Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?

A2: Many of the reagents used in quinoline synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical. Key precautions include:

-

Bromine and NBS: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Strong Acids: Concentrated sulfuric acid is often used as a catalyst and is highly corrosive.[4] Add it slowly and with cooling.

-

Solvents: Organic solvents are flammable and can be toxic. Use them in a fume hood and away from ignition sources.

Q3: How can we monitor the progress of the reactions involved in the synthesis?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are some common impurities that might be present in the final product?

A4: Besides starting materials and over-brominated products, other potential impurities could include:

-

Isomers: Positional isomers of the bromo and fluoro substituents.

-

Dehalogenated products: Loss of the bromo or fluoro group under certain reaction conditions.

-

Polymeric material: Especially in acid-catalyzed cyclization reactions, tar-like polymers can form.[4]

Q5: Are there any recommended analytical techniques for characterizing the final product?

A5: To confirm the structure and purity of this compound, a combination of the following analytical techniques is recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Experimental Protocols

Protocol 1: General Procedure for Friedländer Annulation

This is a general protocol and may require optimization for the specific synthesis of this compound.

-

To a solution of the appropriately substituted 2-aminoaryl ketone or aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add the carbonyl compound containing an α-methylene group (1.1 equivalents).

-

Add the catalyst (e.g., a catalytic amount of a strong acid like p-toluenesulfonic acid or a base like potassium hydroxide).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

Protocol 2: General Procedure for Bromination using NBS

-

Dissolve the 5-fluoroquinolin-6-ol precursor (1 equivalent) in a suitable solvent (e.g., chloroform or acetonitrile) in a round-bottom flask.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

Visualization of Key Concepts

Logical Relationship in Troubleshooting Low Yield:

Caption: Causal analysis of low yield in quinoline synthesis.

References

- El-Sayed, M. A. A., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(1), 136.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Brown, W. D., & Gouliaev, A. H. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses.

- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

-

ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action of 8-Bromo-5-fluoroquinolin-6-ol as a Putative Kinase Inhibitor

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides an in-depth, experience-driven framework for elucidating and validating the mechanism of action of a novel compound, 8-Bromo-5-fluoroquinolin-6-ol. Given the prevalence of the quinoline scaffold in kinase inhibitor discovery, we will hypothesize that this compound targets the BRAF V600E mutant, a key driver in several cancers.[1][2][3] This guide will compare its hypothetical performance against Vemurafenib, a well-established, FDA-approved BRAF V600E inhibitor.[2][4][5]

The core of our approach is not merely to present protocols but to instill a logical framework for mechanistic validation—a self-validating system of inquiry that moves from broad cellular effects to specific molecular interactions.

The Scientific Rationale: Why Hypothesize BRAF V600E Inhibition?

The quinoline core is a "privileged structure" in medicinal chemistry, frequently found in compounds that target the ATP-binding pocket of kinases.[6][7] The addition of halogen atoms, such as bromine and fluorine, can enhance binding affinity and selectivity.[8] Deregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a hallmark of many cancers, with the BRAF V600E mutation being a critical oncogenic driver.[1][3] Therefore, hypothesizing that this compound acts as an inhibitor of this specific mutant kinase provides a focused and clinically relevant avenue for investigation.[1][2]

Our validation strategy will be built on a logical progression of experiments designed to test this hypothesis at increasing levels of granularity.

Caption: Experimental workflow for validating the mechanism of action.

Part 1: Assessing Cellular Cytotoxicity - A Comparative Analysis

The first step in validating an anticancer compound is to determine its effect on cancer cell viability. The choice of cell line is critical. To test our hypothesis, we must use a cell line harboring the BRAF V600E mutation, such as A375 (melanoma), and for comparison, a cell line with wild-type BRAF, like MCF7 (breast cancer). A selective inhibitor should show significantly greater potency in the mutant cell line.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate A375 and MCF7 cells in separate 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and Vemurafenib (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound in each cell line.

Comparative Performance Data (Hypothetical)

| Compound | Cell Line | Genotype | IC50 (µM) |

| This compound | A375 | BRAF V600E | 0.8 |

| MCF7 | BRAF Wild-Type | > 50 | |

| Vemurafenib (Control) | A375 | BRAF V600E | 0.5 |

| MCF7 | BRAF Wild-Type | > 50 |

Interpretation of Results: The hypothetical data in the table demonstrates that, like the known BRAF V600E inhibitor Vemurafenib, our test compound exhibits potent and selective cytotoxicity against the BRAF V600E-mutant A375 cell line, while having minimal effect on the BRAF wild-type MCF7 cells. This provides the first piece of evidence supporting our hypothesis.

Part 2: Probing the Signaling Pathway - Western Blot Analysis

Having established selective cytotoxicity, the next logical step is to determine if this effect is mediated by the target pathway. Inhibition of BRAF V600E should lead to a downstream decrease in the phosphorylation of MEK and ERK, key components of the MAPK pathway.[11][12] Western blotting is the gold-standard technique for this analysis.[13][14][15]

Caption: The MAPK signaling pathway with the hypothesized point of inhibition.

Experimental Protocol: Western Blot for Phospho-ERK

Principle: This technique uses antibodies to detect specific proteins (total and phosphorylated forms) that have been separated by size via gel electrophoresis and transferred to a membrane. A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates inhibition of the upstream pathway.

Step-by-Step Protocol:

-

Cell Treatment and Lysis: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound and Vemurafenib at their respective IC50 concentrations for 24 hours. Include a vehicle-treated control.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Comparative Performance Data (Hypothetical Western Blot Results)

| Treatment | p-ERK / Total ERK Ratio (Normalized to Control) |

| Vehicle Control | 1.00 |

| This compound (0.8 µM) | 0.25 |

| Vemurafenib (0.5 µM) | 0.20 |

Interpretation of Results: The significant decrease in the p-ERK/Total ERK ratio upon treatment with this compound, comparable to the effect of Vemurafenib, strongly indicates that the compound's cytotoxic effect is mediated through the inhibition of the MAPK pathway, downstream of BRAF.

Conclusion: A Framework for Confident Mechanism of Action Validation

This guide has outlined a systematic, two-tiered approach to validate the hypothesized mechanism of action of this compound as a BRAF V600E inhibitor. By starting with a broad cellular effect (selective cytotoxicity) and moving to a specific molecular event (inhibition of pathway signaling), we build a strong, evidence-based case for the compound's mechanism.

The presented protocols are not merely instructions but are integrated into a logical framework that emphasizes the importance of appropriate controls (Vemurafenib) and cell systems (BRAF mutant vs. wild-type). The hypothetical data illustrates the expected outcomes that would support our initial hypothesis. The next step in a full validation cascade would be to perform an in vitro kinase assay to confirm direct binding and inhibition of the isolated BRAF V600E enzyme, thus completing the trifecta of evidence from cellular, pathway, and molecular levels.

By adhering to this rigorous, comparative, and logical progression, researchers can confidently and objectively validate the mechanism of action of novel therapeutic candidates, a critical step in the drug development pipeline.

References

-

The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed Central. [Link]

-

8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. ACS Publications. [Link]

-

PI3K AKT mTOR Pathway (and the effects). YouTube. [Link]

-

Western blot analysis of a PI3K/AKT/mTOR pathway components... ResearchGate. [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

-

A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. [Link]

-

Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. ACS Publications. [Link]

-

Vemurafenib. NCBI Bookshelf. [Link]

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed Central. [Link]

-

Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. PubMed Central. [Link]

-

BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report. PubMed Central. [Link]

-

What is the mechanism of Vemurafenib? Patsnap Synapse. [Link]

-

Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. [Link]

-

Not All BRAF-Mutant Cancers Are Created Equal. Cancer Discovery. [Link]

-

Vemurafenib Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]

-

A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

-

What are BRAF V600E inhibitors and how do they work? Patsnap Synapse. [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

-

Reversal of Resistance in Targeted Therapy of Metastatic Melanoma: Lessons Learned from Vemurafenib (BRAF V600E-Specific Inhibitor). MDPI. [Link]

-

BRAF (gene). Wikipedia. [Link]

-

Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5... ResearchGate. [Link]

-

MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Memorial Sloan Kettering Cancer Center. [Link]

-

Virtual Target Screening: Validation Using Kinase Inhibitors. PubMed Central. [Link]

-

MOLECULAR DETERMINANTS OF RESISTANCE TO TREATMENT WITH BRAF INHIBITORS AND INNOVATIVE POSSIBILITIES OF ITS OVERCOMING. Medical Studies/Studia Medyczne. [Link]

-

PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. [Link]

-

Behavioral effects of 6-bromoflavanone and 5-methoxy-6,8-dibromoflavanone as anxiolytic compounds. PubMed. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

Sources

- 1. BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]

- 4. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mskcc.org [mskcc.org]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Behavioral effects of 6-bromoflavanone and 5-methoxy-6,8-dibromoflavanone as anxiolytic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 8-Bromo-5-fluoroquinolin-6-ol: Essential Safety and Operational Protocols

For researchers engaged in the dynamic field of drug discovery, the novel molecular scaffold of 8-Bromo-5-fluoroquinolin-6-ol presents significant opportunities. As a halogenated quinoline derivative, its unique electronic and structural properties are of great interest[1][2][3]. However, these same properties necessitate a rigorous and informed approach to its handling to ensure personnel safety and experimental integrity. This guide provides a detailed protocol grounded in established safety principles for halogenated aromatic heterocyclic compounds.

The core principle of this guide is risk mitigation through understanding. The presence of bromine and fluorine atoms on the quinoline ring system can significantly alter its reactivity and toxicological profile compared to the parent quinoline structure[4][5]. Therefore, we will address the necessary personal protective equipment (PPE), engineering controls, and step-by-step procedures for handling and disposal, explaining the scientific rationale behind each recommendation.

Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance. The primary risks are associated with its potential for irritation and harm upon contact or inhalation. According to its Safety Data Sheet (SDS), the compound poses the following hazards:

-

Harmful if swallowed, inhaled, or in contact with skin (H302, H332, H312)[6].

These classifications stem from the compound's structure as a halogenated aromatic amine derivative. Such compounds can interfere with biological processes upon exposure. The immediate, practical implication is that all routes of exposure—dermal, ocular, respiratory, and ingestion—must be rigorously blocked.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent accidental exposure.[8] The selection of PPE is not merely a checklist but a system designed to provide a complete barrier between the researcher and the chemical.[9]

| Equipment | Specification | Purpose & Rationale | Protection Level |

| Hand Protection | Double-gloving with Nitrile Gloves | Provides a robust barrier against skin contact.[10] Double-gloving is a critical best practice, as it protects against undetected micro-tears in the outer glove and allows for safe removal of the contaminated outer layer without touching the inner glove. | Primary |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 approved) | Protects eyes from accidental splashes of solutions or contact with airborne powder.[11][12] Standard safety glasses do not provide a sufficient seal against splashes and are inadequate. | Primary |

| Respiratory Protection | N95 Particulate Respirator (or higher) | Required when handling the solid, powdered form outside of a certified chemical fume hood to prevent inhalation of dust particles.[13] | Task-Dependent |

| Body Protection | Chemical-resistant Laboratory Coat | Protects skin and personal clothing from contamination. Must be fully buttoned with sleeves rolled down. | Primary |

| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a heightened risk of splashes, such as during the handling of larger quantities or during exothermic reactions.[12][14] | Secondary |

Engineering Controls: Creating a Safe Workspace

While PPE is essential, the primary method for exposure control is through robust engineering solutions.

-

Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be conducted within a certified chemical fume hood.[6][9][15] This is the most critical engineering control as it captures airborne particles and vapors at the source, preventing respiratory exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[15][16]

-

Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

Step-by-Step Operational Protocol for Safe Handling

This protocol provides a procedural workflow from preparation to cleanup, designed to minimize risk at every stage.

Preparation

-

Designate the Work Area: Clearly demarcate the area within the chemical fume hood where the work will be performed.

-

Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) is present to avoid unnecessary entries and exits.

-

Don PPE: Put on all required PPE as detailed in the table above before beginning any work. Inspect gloves for any signs of degradation or punctures before use.[9]

Handling and Experimental Procedures

-

Weighing: Carefully weigh the solid compound on a weigh boat. Avoid creating dust. If any material is spilled, it must be decontaminated immediately (see Section 4.3).

-

Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[9]

-

Reaction Setup: All reactions should be conducted in appropriate glassware. If a reaction has the potential to be exothermic or build pressure, appropriate shielding and pressure-relief measures must be in place.[17]

-

Avoid Contact: At all times, avoid direct contact with the substance.[9][15] Use spatulas and other tools for all manipulations.

Cleanup and Decontamination

-

Decontaminate Surfaces: Wipe down all surfaces within the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

-

Clean Glassware: Decontaminate all glassware with a suitable solvent before removing it from the fume hood for final cleaning.

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The lab coat should be removed last. Wash hands thoroughly after handling and before leaving the laboratory.[11][16]

Disposal Plan: Compliant Waste Management

Proper waste segregation and disposal are critical for safety and environmental compliance. As a halogenated organic compound, this compound requires specific disposal procedures.[18]

-

Waste Segregation: All waste contaminated with this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[19][20][21] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[21]

-

Solid Waste: Contaminated solid items such as gloves, weigh boats, and paper towels must be placed in the designated solid halogenated waste container.

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled liquid halogenated waste container.[19]

-

Container Management: Waste containers must be kept closed except when actively adding waste.[18][19] They should be stored in a designated satellite accumulation area within the lab.

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Caption: Safe handling and disposal workflow for this compound.

References

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

-

University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from [Link]

-

Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

-

GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

-

Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

-

MDPI. (n.d.). Molbank | Special Issue : Quinoline, Derivatives and Applications. Retrieved from [Link]

-

Bucknell University. (n.d.). WASTE MANAGEMENT. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]

-

ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

PubMed. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

PubMed. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. blog.storemasta.com.au [blog.storemasta.com.au]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 11. angenechemical.com [angenechemical.com]

- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 13. gerpac.eu [gerpac.eu]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. chemicalbook.com [chemicalbook.com]

- 16. downloads.ossila.com [downloads.ossila.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. campusoperations.temple.edu [campusoperations.temple.edu]

- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 20. bucknell.edu [bucknell.edu]

- 21. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.